molecular formula C18H17ClN2OS B12018213 N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline CAS No. 372975-62-7

N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline

Cat. No.: B12018213
CAS No.: 372975-62-7
M. Wt: 344.9 g/mol
InChI Key: YIIXNFPPVSHCNJ-UHFFFAOYSA-N
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Description

N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is added through an alkylation reaction, using a suitable alkylating agent like methoxyethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or thiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced thiazole derivatives.

Scientific Research Applications

N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((2Z)-4-(4-bromophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    N-((2Z)-4-(4-fluorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties

Properties

CAS No.

372975-62-7

Molecular Formula

C18H17ClN2OS

Molecular Weight

344.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C18H17ClN2OS/c1-22-12-11-21-17(14-7-9-15(19)10-8-14)13-23-18(21)20-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3

InChI Key

YIIXNFPPVSHCNJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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